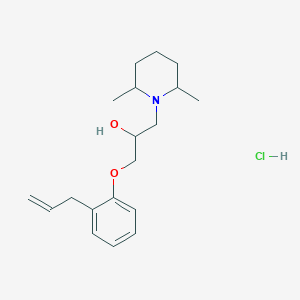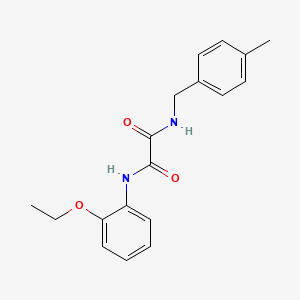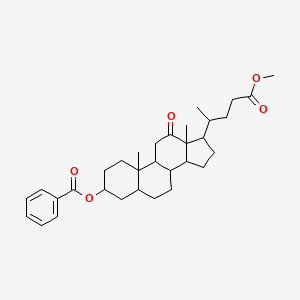
1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride, also known as ABDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ABDP is a β-adrenergic receptor antagonist that has been shown to have promising effects on various physiological and biochemical processes. In
作用机制
1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride acts as a β-adrenergic receptor antagonist, specifically targeting the β1 and β2 receptors. By blocking these receptors, 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride inhibits the effects of catecholamines, which are hormones that regulate various physiological processes. This leads to a decrease in heart rate, blood pressure, and insulin secretion.
Biochemical and Physiological Effects:
1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure in animal models, indicating its potential for use in the treatment of hypertension. 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has also been shown to decrease insulin secretion in pancreatic cells, suggesting its potential for use in the treatment of diabetes. Additionally, 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to modulate immune response, indicating its potential for use in the treatment of autoimmune diseases.
实验室实验的优点和局限性
1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has several advantages for lab experiments. It is a highly specific β-adrenergic receptor antagonist, which allows for precise targeting of physiological processes. Additionally, 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to have high potency and selectivity, making it a useful tool for studying physiological processes. However, 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride also has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study long-term effects. Additionally, 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has not been extensively studied in humans, which limits its potential for clinical applications.
未来方向
There are several future directions for research on 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride. One area of interest is the potential use of 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride in the treatment of autoimmune diseases. 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to modulate immune response, and further research could explore its potential for use in the treatment of diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further research could explore the potential use of 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride in the treatment of obesity. 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to decrease body weight in animal models, and further research could explore its potential for use in the treatment of obesity and related metabolic disorders. Finally, further research could explore the long-term effects of 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride on physiological processes, particularly in humans. This could provide valuable insights into the potential clinical applications of 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride.
合成方法
The synthesis of 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride involves the reaction of 2-allylphenol with 2,6-dimethylpiperidine in the presence of a base, followed by the addition of 3-chloro-1-propanol and hydrochloric acid. The resulting product is then purified through recrystallization. This method has been shown to yield 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride with high purity and yield.
科学研究应用
1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to have promising effects on various physiological and biochemical processes, including cardiovascular function, insulin secretion, and immune response. 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has also been studied for its potential use in the treatment of obesity, diabetes, and hypertension.
属性
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2.ClH/c1-4-8-17-11-5-6-12-19(17)22-14-18(21)13-20-15(2)9-7-10-16(20)3;/h4-6,11-12,15-16,18,21H,1,7-10,13-14H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFBHVBZTSPSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=CC=C2CC=C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6261681 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-phenyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5124258.png)

![N-(1-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5124266.png)

![N-isopropyl-N-(2-methoxyethyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5124282.png)

![1-(4-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5124298.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-indanecarboxamide](/img/structure/B5124305.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-hydroxynicotinamide](/img/structure/B5124308.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B5124324.png)
![3-(2-chlorophenyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B5124333.png)
![4-bromo-3-{[(3-hydroxyphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B5124358.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5124380.png)